2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile
Description
The compound 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a carbonitrile group at position 4, a furan-2-yl moiety at position 2, and a 3-methoxypropylamino group at position 5. The furan ring is further modified with a 4-chlorophenoxymethyl substituent.
Properties
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(3-methoxypropylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-24-10-2-9-22-18-16(11-21)23-19(27-18)17-8-7-15(26-17)12-25-14-5-3-13(20)4-6-14/h3-8,22H,2,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMGPZBIVIRASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenoxy group: This step often involves a nucleophilic substitution reaction where a chlorophenol derivative reacts with a suitable leaving group on the furan ring.
Formation of the oxazole ring: This can be accomplished through a cyclization reaction involving an amide and a nitrile group.
Attachment of the methoxypropyl group: This step typically involves an alkylation reaction where a methoxypropyl halide reacts with an amine group on the oxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various furan derivatives.
Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of nitriles.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions involving the chlorophenoxy group.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and pathways.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile would depend on its specific application. In medicinal chemistry, it could interact with specific enzymes or receptors, modulating their activity. The furan and oxazole rings may play a role in binding to biological targets, while the chlorophenoxy group could influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Comparison with Analogous Syntheses
- Compound : Likely synthesized via a similar cyclocondensation strategy, substituting 4-fluorobenzylamine for 3-methoxypropylamine.
Physicochemical Profiling
- Lipophilicity: The target compound’s 4-chlorophenoxy group increases logP compared to the 4-methoxy analog (), enhancing membrane permeability but reducing solubility.
- Solubility : The 3-methoxypropyl chain’s ether oxygen may improve aqueous solubility relative to the fluorobenzyl group in the analog .
Biological Activity
The compound 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound features several functional groups that may contribute to its biological activity, including:
- Furan ring
- Oxazole ring
- Chlorophenoxy group
- Carbonitrile moiety
The structural complexity suggests that it may interact with various biological targets, leading to diverse pharmacological effects.
Antimicrobial Activity
Research has shown that oxazole derivatives exhibit significant antimicrobial properties. A study on related oxazole compounds highlighted their effectiveness against various bacterial strains. For instance, compounds with similar structures demonstrated activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| 8 | 1.6 | Candida albicans |
| 12 | 0.8 | Candida tropicalis |
| 15 | 20 | S. aureus |
| 16 | 18 | E. coli |
These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy.
Anticancer Activity
Oxazole derivatives have also been studied for their anticancer potential. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, certain oxazole compounds have been shown to induce apoptosis in cancer cell lines, indicating their potential as therapeutic agents.
A recent review highlighted that modifications in the oxazole structure can significantly enhance anticancer activity. The introduction of specific substituents can increase binding affinity to cancer-related targets.
Case Study:
A study involving a series of oxazole derivatives found that those with chlorophenoxy substitutions exhibited enhanced cytotoxicity against breast cancer cell lines compared to their unsubstituted counterparts. This suggests that the chlorophenoxy group may play a crucial role in enhancing biological activity.
The exact mechanism by which This compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cell signaling pathways, which could lead to modulation of cellular responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
